Famitinib

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

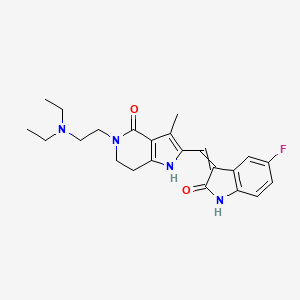

Famitinib is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Famitinib typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluoro group. Subsequent steps involve the formation of the pyrrolo[3,2-c]pyridin-4-one core and the attachment of the diethylamino-ethyl side chain. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Famitinib can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.

Substitution: The fluoro group and other substituents can be replaced with different groups to create derivatives with new characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Non-Small Cell Lung Cancer (NSCLC)

Famitinib has been evaluated in combination with camrelizumab, an anti-PD-1 antibody, for the treatment of advanced or metastatic NSCLC. A phase 2 trial demonstrated:

- Objective Response Rate (ORR) : 53.7%

- Disease Control Rate (DCR) : 92.7%

- Median Progression-Free Survival (PFS) : 16.6 months

- 12-month Overall Survival Rate : 76.8% .

This combination therapy showed a manageable safety profile, indicating its potential as a first-line treatment option.

Cervical Cancer

In recurrent or metastatic cervical cancer, this compound combined with camrelizumab was assessed in a phase 2 study involving patients who had undergone prior treatments. The results included:

The treatment was well-tolerated, with a significant number of patients experiencing grade ≥3 adverse events.

Biliary Tract Cancer and Pancreatic Ductal Adenocarcinoma

A recent study explored the efficacy of this compound in combination with SHR-1701 for patients with refractory biliary tract cancer and pancreatic ductal adenocarcinoma. Key findings included:

- Median PFS : 2.1 months

- Median Overall Survival (OS) : 5.3 months

- Treatment-related adverse events were reported in 29.4% of patients .

This study highlights the potential of this compound to enhance the efficacy of immunotherapy in difficult-to-treat cancers.

Triple-Negative Breast Cancer (TNBC)

In another phase 2 trial, this compound was combined with camrelizumab and nab-paclitaxel for advanced TNBC:

- Primary Endpoint : Objective response rate

- The combination showed favorable efficacy and manageable toxicity .

Case Study: Advanced Renal Cell Carcinoma

A multicenter phase 2 trial focused on the combination of camrelizumab and this compound for advanced renal cell carcinoma demonstrated promising results:

- Patients exhibited significant tumor response rates.

- The safety profile was consistent with prior studies involving this compound .

This case underscores the versatility of this compound across different cancer types.

Data Summary Table

| Cancer Type | Combination Treatment | ORR (%) | Median PFS (months) | Median OS (months) | Safety Profile |

|---|---|---|---|---|---|

| Non-Small Cell Lung Cancer | Camrelizumab + this compound | 53.7 | 16.6 | Not reached | Manageable |

| Cervical Cancer | Camrelizumab + this compound | 39.4 | 10.3 | 77.7 | Grade ≥3 AEs in 78.8% |

| Biliary Tract Cancer | SHR-1701 + this compound | N/A | 2.1 | 5.3 | Grade ≥3 AEs in 29.4% |

| Triple-Negative Breast Cancer | Camrelizumab + this compound + Nab-Paclitaxel | N/A | N/A | N/A | Favorable efficacy |

Mecanismo De Acción

The mechanism of action of Famitinib involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(2-Diethylamino-ethyl)-2-(5-chloro-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one

- 5-(2-Diethylamino-ethyl)-2-(5-bromo-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one

Uniqueness

The uniqueness of Famitinib lies in its specific combination of functional groups and structural features. The presence of the fluoro group, in particular, can significantly influence its reactivity and biological activity compared to similar compounds with different substituents.

Propiedades

Fórmula molecular |

C23H27FN4O2 |

|---|---|

Peso molecular |

410.5 g/mol |

Nombre IUPAC |

5-[2-(diethylamino)ethyl]-2-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one |

InChI |

InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29) |

Clave InChI |

GKEYKDOLBLYGRB-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.